6-methoxy-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c1-12-24-17(20(21,22)23)11-18(25-12)27-5-7-28(8-6-27)19(29)16-9-13-3-4-14(30-2)10-15(13)26-16/h3-4,9-11,26H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZDMLRDLYFKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methoxy-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole is a synthetic indole derivative that has garnered attention due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an indole moiety, a piperazine ring, and a trifluoromethyl pyrimidine substituent. Its molecular formula is , and it features several functional groups that contribute to its biological properties.
Research indicates that this compound acts as an inhibitor of the EZH2 protein , a member of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a crucial role in histone methylation and gene silencing, which are critical processes in cancer progression. The inhibition of EZH2 has been linked to reactivation of tumor suppressor genes, making it a promising target for cancer therapy.
Key Findings:
- Biochemical Potency : The compound exhibits a biochemical IC50 of and a cellular EC50 of , indicating high potency against EZH2 .
- Antitumor Activity : In vivo studies using Karpas-422 xenograft models have demonstrated robust antitumor effects when administered at doses of twice daily .
Efficacy in Preclinical Models
The biological activity of this compound has been evaluated in various preclinical models:
| Model Type | Dose | Observations |
|---|---|---|
| Karpas-422 Xenograft | 160 mg/kg BID | Significant tumor reduction observed |
| HeLa Cell Line | Varies | Effective in reducing H3K27me3 levels by 47% compared to control |
Structure-Activity Relationships (SAR)
The optimization of the indole scaffold has led to the identification of various analogues with improved pharmacological profiles. Modifications to the piperazine ring and substitutions on the pyrimidine moiety have been explored to enhance selectivity and reduce off-target effects.
Notable Modifications:
- Piperazine Substituents : Variations in N-substituents have shown significant impacts on cellular potency.
- Trifluoromethyl Group : The presence of the trifluoromethyl group is crucial for maintaining the compound’s potency against EZH2.
Case Studies
Several studies have highlighted the efficacy of this compound in cancer treatment:
- Study on Karpas-422 Cells : Demonstrated significant tumor growth inhibition with minimal toxicity.
- Phase I Clinical Trials : Ongoing trials are assessing safety and efficacy in human subjects, focusing on hematological malignancies linked to EZH2 dysregulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties and Activity
Indole vs. Quinoline Core
- Quinoline’s extended aromatic system may enhance lipophilicity but reduce aqueous solubility.
Pyrimidine vs. Pyridine Substituents
- The CF₃ group also enhances metabolic stability .
Piperazine Linker Modifications
- Replacing the piperazine-carboxylate (target compound) with a piperazine-carboxamide (as in ) introduces an ethylphenyl group, increasing hydrophobicity and possibly altering pharmacokinetic profiles.
Trifluoromethyl Group Prevalence
- The CF₃ group is a recurring motif in analogs (e.g., ), suggesting its critical role in enhancing binding through hydrophobic interactions and resistance to oxidative metabolism.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine-indole connectivity .
- IR spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups .
- X-ray crystallography : Resolves 3D conformation, particularly for piperazine-pyrimidine dihedral angles .
- HPLC-MS : Ensures purity (>95%) and detects trace impurities .
How can researchers optimize the yield of the piperazine-carbonyl coupling step?
Q. Advanced
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Employ coupling agents like HATU or EDCI to activate the carbonyl group .
- Stoichiometric ratios : A 1.2:1 molar ratio of piperazine to indole precursor reduces unreacted starting material .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
What strategies resolve discrepancies between computational and experimental bioactivity data?
Q. Advanced
- In vitro validation : Perform kinase inhibition assays with positive/negative controls to validate computational docking predictions .
- Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance membrane permeability, as seen in fluorine-containing analogs .
- Dynamic simulations : Use molecular dynamics (MD) to assess binding stability over time, addressing false-positive docking results .
How does the trifluoromethyl group influence physicochemical properties and target binding?
Q. Advanced
- Physicochemical effects : Increases lipophilicity (logP) by ~0.5 units, improving blood-brain barrier penetration .
- Target interactions : Forms hydrophobic contacts with protein pockets (e.g., kinase ATP-binding sites) and resists metabolic degradation .
- Electron effects : Withdraws electron density from the pyrimidine ring, enhancing π-stacking with aromatic residues .
What are key considerations for designing stability studies under varying pH and temperature?
Q. Basic
- pH sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent hydrolysis of the piperazine-carbonyl bond .
- Thermal stability : Store at –20°C in inert atmospheres; degradation occurs above 40°C .
- Analytical methods : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
What in vitro assays are recommended for evaluating inhibitory activity?
Q. Advanced
- Kinase inhibition : Fluorescence-based ATPase assays (e.g., ADP-Glo™) for IC₅₀ determination .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Receptor binding : Radioligand displacement assays for GPCR or enzyme targets .
How can SAR studies systematically explore modifications at the indole and pyrimidine moieties?
Advanced
Design framework :
What common impurities arise during synthesis, and how are they separated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
